

"1-Boc-6-cyanoindole" molecular weight and formula

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Compound of Interest

Compound Name: 1-Boc-6-cyanoindole

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Technical Guide: 1-Boc-6-cyanoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Boc-6-cyanoindole**, a key intermediate in synthetic and medicinal chemistry. This document outlines its physicochemical properties, detailed synthetic protocols, and its utility in the development of biologically active molecules.

Core Physicochemical Data

1-Boc-6-cyanoindole, also known as tert-butyl 6-cyano-1H-indole-1-carboxylate, is a protected form of 6-cyanoindole. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the indole ring.^[1] Its fundamental properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂	[2][3]
Molecular Weight	242.3 g/mol	[2][3]
CAS Number	889676-34-0	[2][3]
Alternate Names	tert-Butyl 6-cyano-1H-indole-1-carboxylate	[2]
Purity	Typically ≥98%	[3]

Synthetic Protocols

The synthesis of **1-Boc-6-cyanoindole** typically involves two key stages: the synthesis of the 6-cyanoindole core followed by the protection of the indole nitrogen with a Boc group. Two prominent methods for the synthesis of 6-cyanoindole are the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation of a halogenated indole precursor.

Method 1: Leimgruber-Batcho Indole Synthesis of 6-Cyanoindole

This classic method constructs the indole ring from an o-nitrotoluene derivative through the formation of an enamine intermediate, followed by reductive cyclization.[4]

Step 1: Enamine Formation

- Reactants: 4-methyl-3-nitrobenzonitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]
- Solvent: N,N-dimethylformamide (DMF).[4]
- Procedure: A solution of 4-methyl-3-nitrobenzonitrile in DMF is treated with DMF-DMA and heated to approximately 110°C for 3 hours. The solvent is then removed under reduced pressure.[4]

Step 2: Reductive Cyclization

- Reactants: The enamine intermediate from Step 1 and iron powder.[4]
- Solvent: A mixture of ethanol and acetic acid.[4]
- Procedure: The crude enamine is dissolved in the ethanol/acetic acid mixture and heated to 60°C. Iron powder is added in portions, and the mixture is refluxed for 2 hours. After completion, the reaction is filtered, and the product is extracted with ether and purified by silica gel column chromatography to yield 6-cyanoindole.[4] The reported yield for this two-step process is approximately 48%.[5]

Method 2: Palladium-Catalyzed Cyanation of 6-Bromoindole

This modern approach involves the functionalization of a pre-formed indole core via a cross-coupling reaction.[4]

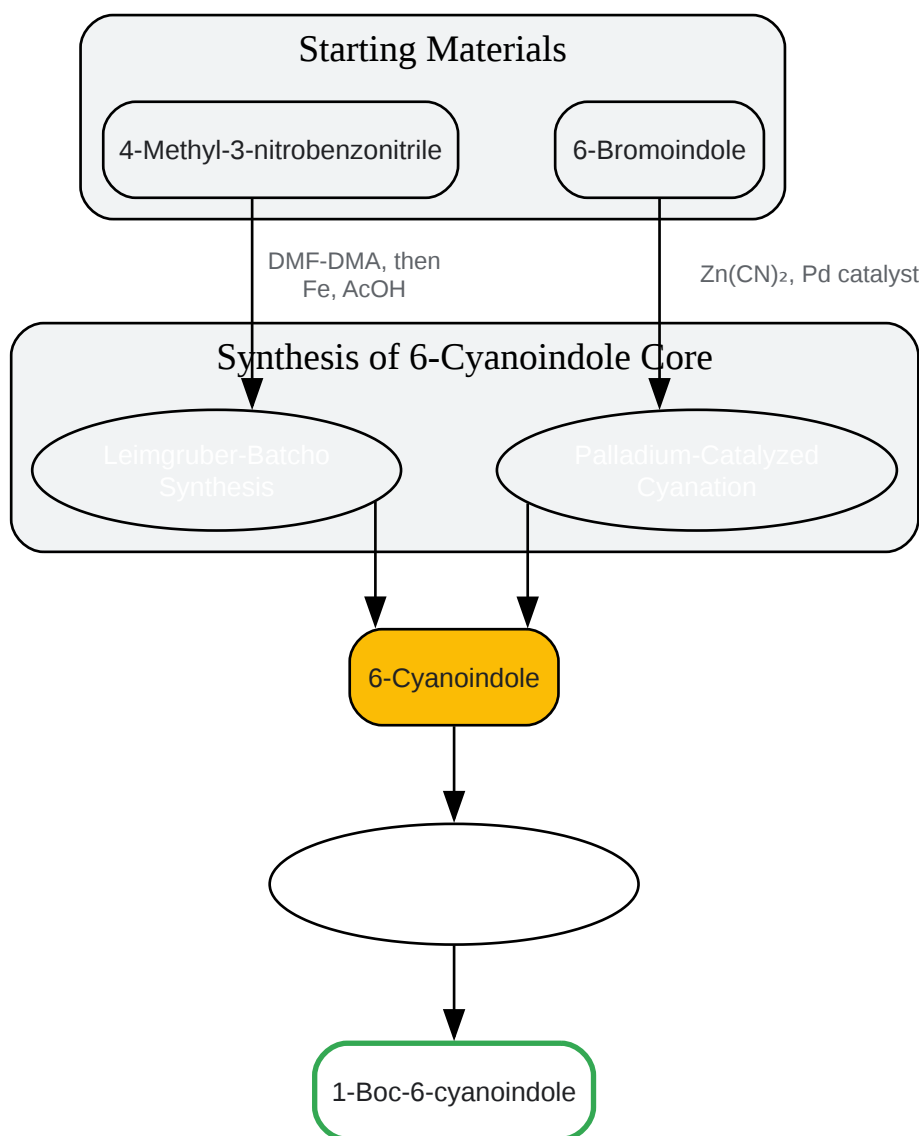
- Reactants: N-protected 6-bromoindole, zinc cyanide ($\text{Zn}(\text{CN})_2$), a palladium catalyst (e.g., palladium(II) acetate), and a phosphine ligand (e.g., triphenylphosphine).[1]
- Solvent: Anhydrous N,N-dimethylformamide (DMF).[1]
- Procedure: The reactants are combined in an oven-dried flask under an inert atmosphere. The mixture is heated to around 120°C and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with ethyl acetate and water, and the organic layer is separated. The crude product is purified by column chromatography.[1]

Protection of 6-Cyanoindole with a Boc Group

- Reactants: 6-cyanoindole, di-tert-butyl dicarbonate (Boc_2O), and 4-(dimethylamino)pyridine (DMAP).
- Solvent: Dichloromethane.
- Procedure: To a solution of 6-cyanoindole in dichloromethane, DMAP and Boc_2O are added at 0°C. The reaction mixture is stirred for 2 hours. The product, **1-Boc-6-cyanoindole**, is then isolated and purified. A reported yield for this reaction is 87%.[6]

Synthetic Workflow and Logical Relationships

The synthesis of **1-Boc-6-cyanoindole** can be visualized as a multi-step process, starting from commercially available precursors. The following diagram illustrates the logical flow from starting materials to the final product, highlighting a key synthetic decision point between two different routes to the core intermediate.



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Caption: Synthetic pathways to **1-Boc-6-cyanoindole**.

Applications in Drug Development

6-Cyanoindole and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5][7] The cyano group serves as a versatile handle for further chemical transformations, allowing for the construction of complex molecular architectures.[5] The indole scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities.[7]

Derivatives of cyanoindoles have been investigated for their potential as:

- **Dopamine D₄ Receptor Ligands:** Substituted cyanoindoles have shown strong and selective recognition of the dopamine D₄ subtype, a target for treating neuropsychiatric disorders.[5][8]
- **Kinase Inhibitors:** The indole nucleus is a common scaffold in the design of kinase inhibitors, and the cyano group can serve as a precursor to other functionalities or as a key interaction point within the kinase active site.[5]
- **Antimalarial Agents:** Indole derivatives have been explored for their antimalarial properties.[9]
- **Antibacterial Agents:** 6-Cyanoindole has been reported to inhibit the spore germination of *Paenibacillus* larvae, the causative agent of American foulbrood in honey bees.[8][10]

The Boc protection of 6-cyanoindole is a crucial step in multi-step syntheses, preventing the indole nitrogen from participating in undesired side reactions and directing functionalization to other parts of the molecule.[1] This control is essential for the rational design and synthesis of novel therapeutic agents.

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